Cas no 94535-50-9 (LEVCROMAKALIM)

LEVCROMAKALIM structure
LEVCROMAKALIM structure
Product Name:LEVCROMAKALIM
Numero CAS:94535-50-9
MF:C16H18N2O3
MW:286.325724124908
CID:827212
PubChem ID:93504
Update Time:2024-10-25

LEVCROMAKALIM Proprietà chimiche e fisiche

Nomi e identificatori

    • LEVCROMAKALIM
    • Levcromakalim,(3S,4R)-3,4-dihydro-3-hydroxy-2,2-dimethyl-4-(2-oxo-1-pyrrolidinyl)-2H-1-benzopyran-6-carbonitrile
    • lemakalim
    • levcromakelim
    • (3S,4R)-3,4-Dihydro-3-hydroxy-2,2-dimethyl-4-(2-oxo-1-pyrrolidinyl)-2H-1-benzopyran-6-carbonitrile (ACI)
    • 2H-1-Benzopyran-6-carbonitrile, 3,4-dihydro-3-hydroxy-2,2-dimethyl-4-(2-oxo-1-pyrrolidinyl)-, (3S-trans)- (ZCI)
    • (-)-Cromakalim
    • (3S,4R)-(-)-Cromakalim
    • BRL 38227
    • Levkromakalim
    • (3S,4R)-3-Hydroxy-2,2-dimethyl-4-(2-oxo-pyrrolidin-1-yl)-chroman-6-carbonitrile
    • LEVCROMAKALIM [USAN]
    • LEVCROMAKALIM (+/-)-FORM
    • AKOS000281031
    • NCGC00025132-01
    • 94470-67-4
    • (-)-Cromakalim;BRL 38227
    • Cromakalimum [Latin]
    • SR-01000597579-1
    • NCGC00025132-02
    • SR-01000597579-2
    • Levcromakalim (USAN/INN)
    • MLS001333994
    • 6-Cyano-3,4-dihydro-2,2-dimethyl-trans-4-(2-oxo-1-pyrrolidinyl)-2H-benzo[b]pyran-3-ol
    • (3s,4r)-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)chroman-6-carbonitrile
    • (3S)-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydrochromene-6-carbonitrile
    • CHEBI:6436
    • Levcromakalim [USAN:INN:BAN]
    • Cromakalime [French]
    • 1-((3S,4R)-6-Ethynyl-3-hydroxy-2,2-dimethyl-chroman-4-yl)-pyrrolidin-2-one
    • NS00125528
    • LEVCROMAKALIM [INN]
    • Tox21_110948
    • Cromakalim, (3S-trans)-Isomer
    • CS-6950
    • (+/-)-cromakalim
    • Cromakalim, trans-Isomer
    • CHEMBL100
    • (3S,4R)-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydro-2H-1-benzopyran-6-carbonitrile
    • Levanex
    • HMS2233P19
    • HMS3414K15
    • 2H-1-Benzopyran-6-carbonitrile, 3,4-dihydro-3-hydroxy-2,2-dimethyl-4-(2-oxo-1-pyrrolidinyl)-, (3S,trans)-
    • HY-14255
    • trans-6-Cyano-3,4-dihydro-2,2-dimethyl-4-(2-oxopyrrolidinyl)-2H-1-benzopyran-3-ol
    • BRD-K24526313-001-08-6
    • M&B-44809
    • 2H-1-BENZOPYRAN-6-CARBONITRILE, 3,4-DIHYDRO-3-HYDROXY-2,2-DIMETHYL-4-(2-OXO-1-PYRROLIDINYL)-, (3S,4R)-
    • CROMAKALIM [MART.]
    • Cromakalim
    • NCGC00025132-04
    • BRN 3622889
    • SMR000058880
    • RW7PN4BLDJ
    • (+-)-trans-3-Hydroxy-2,2-dimethyl-4-(2-oxo-1-pyrrolidinyl)-6-chromancarbonitrile
    • CAS-94535-50-9
    • BRL 34915
    • 3-Hydroxy-2,2-dimethyl-4-(2-oxo-pyrrolidin-1-yl)-chroman-6-carbonitrile(BRL 38227)
    • MLS001077309
    • Tox21_113581
    • brl34915
    • MS-24087
    • G12682
    • BRL-34915
    • 3-Hydroxy-2,2-dimethyl-4-(2-oxo-pyrrolidin-1-yl)-chroman-6-carbonitrile (Lemakalim)
    • NCGC00025132-03
    • (+/-)-TRANS-3-HYDROXY-2,2-DIMETHYL-4-(2-OXO-1-PYRROLIDINYL)-6-CHROMANCARBONITRILE
    • D02385
    • Cromakalime
    • MLS000069770
    • BRD-K24526313-001-18-5
    • BRD-K24526313-001-17-7
    • HMS3678K15
    • LEVCROMAKALIM [MI]
    • 0G4X367WA3
    • SCHEMBL122344
    • Cromakalimum
    • BDBM50010132
    • LEVCROMAKALIM [JAN]
    • DTXCID3025677
    • UNII-0G4X367WA3
    • DTXSID5045677
    • UNII-RW7PN4BLDJ
    • 2H-1-Benzopyran-6-carbonitrile, 3,4-dihydro-3-hydroxy-2,2-dimethyl-4-(2-oxo-1-pyrrolidinyl)-, trans-(+-)-
    • SR-01000597579
    • BRL-38227
    • 94535-50-9
    • Opera_ID_416
    • LEVCROMAKALIM (+/-)-FORM [MI]
    • 3-Hydroxy-2,2-dimethyl-4-(2-oxo-pyrrolidin-1-yl)-chroman-6-carbonitrile
    • BRL-38266
    • 3S,4R-3-Hydroxy-2,2-dimethyl-4-(2-oxo-pyrrolidin-1-yl)-chroman-6-carbonitrile
    • Cromakalim [INN:BAN]
    • (3S,4R)-3-Hydroxy-2,2-dimethyl-4-(2-oxo-1-pyrrolidinyl)-6-chromancarbonitrile
    • (3S,4R)-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)chromane-6-carbonitrile
    • CROMAKALIM [INN]
    • (3S,4R)-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydrochromene-6-carbonitrile
    • Tox21_110948_1
    • TVZCRIROJQEVOT-CABCVRRESA-N
    • HMS3267D06
    • LEVCROMAKALIM [WHO-DD]
    • Inchi: 1S/C16H18N2O3/c1-16(2)15(20)14(18-7-3-4-13(18)19)11-8-10(9-17)5-6-12(11)21-16/h5-6,8,14-15,20H,3-4,7H2,1-2H3/t14-,15+/m1/s1
    • Chiave InChI: TVZCRIROJQEVOT-CABCVRRESA-N
    • Sorrisi: O[C@@H]1C(C)(C)OC2C=CC(=CC=2[C@H]1N1CCCC1=O)C#N

Proprietà calcolate

  • Massa esatta: 286.13200
  • Massa monoisotopica: 286.132
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 21
  • Conta legami ruotabili: 1
  • Complessità: 481
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 73.6A^2
  • XLogP3: 0.8

Proprietà sperimentali

  • Densità: 1.31
  • Punto di fusione: 242-244°
  • Punto di ebollizione: 482.3°Cat760mmHg
  • Punto di infiammabilità: 245.5°C
  • Solubilità: DMSO: ≤10 mM, soluble
  • PSA: 73.56000
  • LogP: 1.69158
  • Rotazione specifica: D26 -52.2° (c = 1 in chloroform)

LEVCROMAKALIM Informazioni sulla sicurezza

  • WGK Germania:3
  • Istruzioni di sicurezza: 22-24/25
  • RTECS:DJ2177500
  • Condizioni di conservazione:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

LEVCROMAKALIM Dati doganali

  • CODICE SA:2934999090
  • Dati doganali:

    Codice doganale cinese:

    2934999090

    Panoramica:

    293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

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LEVCROMAKALIM Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide ;  4 h, 25 °C
1.2 Solvents: Water ;  25 °C
Riferimento
Asymmetric Epoxidation of Alkenes Catalyzed by a Porphyrin-Inspired Manganese Complex
Dai, Wen; Li, Jun; Li, Guosong; Yang, Hua; Wang, Lianyue; et al, Organic Letters, 2013, 15(16), 4138-4141

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide ;  6 h, rt
1.2 Reagents: Water ;  rt
Riferimento
Asymmetric epoxidation of cis-alkenes mediated by iminium salts: highly enantioselective synthesis of levcromakalim
Bulman Page, Philip C.; Buckley, Benjamin R.; Heaney, Harry; Blacker, A. John, Organic Letters, 2005, 7(3), 375-377

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sodium hydride
Riferimento
Compositions and methods for extended release cromakalim therapy
, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione
Riferimento
Stereoselective epoxidation using chiral salen-type catalysts
, United States, , ,

Metodo di produzione 5

Condizioni di reazione
Riferimento
Method for the preparation of (3S,4R)-isomers of 4-(cyclic-amido)-2H-1-benzopyrans and 4-amino-3-hydroxy-2H-1-benzopyrans
, European Patent Organization, , ,

Metodo di produzione 6

Condizioni di reazione
Riferimento
Mechanism of action and systemic and regional hemodynamics of the potassium channel activator BRL34915 and its enantiomers
Hof, R. P.; Quast, U.; Cook, N. S.; Blarer, S., Circulation Research, 1988, 62(4), 679-86

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  6 h, -78 °C
1.2 Reagents: Water ;  -78 °C
Riferimento
Total synthesis of chromanol 293B and cromakalim via stereoselective amination of chiral benzylic ethers
Ma, Sang-Ho; Kim, Yeon Su; Jung, Jun Min; Boggu, Pulla Reddy ; Kim, Seung Chan; et al, Tetrahedron Letters, 2020, 61(5),

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide ;  overnight, rt
Riferimento
Preparation of controlled-delivery cromakalim prodrugs
, World Intellectual Property Organization, , ,

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide ;  30 min, rt
1.2 Solvents: Dimethyl sulfoxide ;  6 h, rt
1.3 Reagents: Water ;  rt
Riferimento
Immobilized dimeric chiral Mn(III) salen complex on short channel ordered mesoporous silica as an effective catalyst for the epoxidation of non-functionalized alkenes
Roy, Tamal; Kureshy, Rukhsana I.; Khan, Noor-ul H.; Abdi, Sayed H. R.; Sadhukhan, Arghya; et al, Tetrahedron, 2012, 68(31), 6314-6322

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
Riferimento
Preparation of optically active benzopyran compounds as antihypertensives and smooth muscle relaxants
, Japan, , ,

Metodo di produzione 11

Condizioni di reazione
Riferimento
Synthesis of homochiral potassium channel openers: role of the benzopyranyl 3-hydroxyl group in cromakalim and pyridine N-oxides in determining the biological activities of enantiomers
Attwood, Michael R.; Brown, Barbara S.; Dunsdon, Rachael M.; Hurst, David N.; Jones, Philip S.; et al, Bioorganic & Medicinal Chemistry Letters, 1992, 2(3), 229-34

Metodo di produzione 12

Condizioni di reazione
Riferimento
2,2-Dialkylnaphthalen-1-ones as new potassium channel activators
Almansa, Carmen; Gomez, Luis A.; Cavalcanti, Fernando L.; Rodriguez, Ricardo; Carceller, Elena; et al, Journal of Medicinal Chemistry, 1993, 36(15), 2121-33

Metodo di produzione 13

Condizioni di reazione
Riferimento
Synthesis and antihypertensive activity of 4-(cyclic amido)-2H-1-benzopyrans
Ashwood, Valerie A.; Buckingham, Robin E.; Cassidy, Frederick; Evans, John M.; Faruk, Erol A.; et al, Journal of Medicinal Chemistry, 1986, 29(11), 2194-201

Metodo di produzione 14

Condizioni di reazione
Riferimento
Benzopyran derivatives
, European Patent Organization, , ,

LEVCROMAKALIM Raw materials

LEVCROMAKALIM Preparation Products

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